3-Fluoromethanesulfonylpiperidine
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Overview
Description
3-Fluoromethanesulfonylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoromethanesulfonylpiperidine typically involves the reaction of piperidine with fluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoromethanesulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoromethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
3-Fluoromethanesulfonylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-Fluoromethanesulfonylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethanesulfonyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to inhibition or activation of the target molecules, depending on the specific context .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Fluoromethanesulfonyl Chloride: A precursor used in the synthesis of 3-Fluoromethanesulfonylpiperidine.
Other Fluorinated Piperidines: Compounds with similar structures but different functional groups
Uniqueness: this compound is unique due to the presence of the fluoromethanesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Properties
Molecular Formula |
C6H12FNO2S |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(fluoromethylsulfonyl)piperidine |
InChI |
InChI=1S/C6H12FNO2S/c7-5-11(9,10)6-2-1-3-8-4-6/h6,8H,1-5H2 |
InChI Key |
QIDYGXOIEQSEEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)CF |
Origin of Product |
United States |
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